11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-Chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by:
- A 4-chlorophenyl group at position 11, contributing halogen-mediated hydrophobic interactions.
- 3,3-Dimethyl substituents on the diazepine ring, enhancing steric stability.
- A 3-oxo-1,3-dihydro-2-benzofuran-1-yl moiety at position 10, introducing a rigid, planar structure that may influence π-π stacking or hydrogen bonding.
Properties
Molecular Formula |
C29H25ClN2O3 |
|---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-5-(3-oxo-1H-2-benzofuran-1-yl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H25ClN2O3/c1-29(2)15-22-25(24(33)16-29)26(17-11-13-18(30)14-12-17)32(23-10-6-5-9-21(23)31-22)27-19-7-3-4-8-20(19)28(34)35-27/h3-14,26-27,31H,15-16H2,1-2H3 |
InChI Key |
DCCRLASZDYIILK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C4C5=CC=CC=C5C(=O)O4)C6=CC=C(C=C6)Cl)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Diazepinone Ring: The final step involves the cyclization of the intermediate compound with a suitable amine under basic conditions to form the diazepinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-(4-chlorophenyl)-3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The table below highlights structural differences between the target compound and its analogs (derived from –13):
*Estimated based on analogous structures.
Impact of Substituents on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups
- In contrast, the target compound’s benzofuran moiety offers rigidity, which may stabilize interactions with flat binding pockets (e.g., serotonin receptors) .
Steric and Conformational Effects
- The 3,3-dimethyl substitution in the target compound and limits ring flexibility, possibly enhancing selectivity for targets requiring steric complementarity (e.g., G-protein-coupled receptors) .
- Phenyl at R3 () introduces planar bulk, which may interfere with binding in crowded active sites compared to the smaller dimethyl groups .
Analytical and Computational Comparisons
NMR and MS/MS Profiling
- NMR shifts (e.g., ) reveal that analogs with similar core structures (e.g., benzodiazepinone) show nearly identical chemical environments except at substituent regions. For example, the target compound’s benzofuran-induced shifts in regions A/B (analogous to ’s analysis) could differentiate it from ’s bromobenzoyl analog .
- MS/MS fragmentation () clusters compounds by cosine scores. The benzofuran’s unique fragmentation pattern in the target compound would distinguish it from nitro- or methoxy-substituted analogs .
QSAR and Similarity Metrics
- Tanimoto/Dice indices () quantify structural similarity. The target compound shares higher similarity with (due to 3,3-dimethyl and chlorophenyl) than with ’s polar analog .
- Chemical-genetic profiling () could link the target compound’s mode of action to if both induce similar fitness defects in gene pathways (e.g., apoptosis regulation) .
Research Findings and Implications
- Bioactivity Clustering : The target compound’s benzofuran group may drive unique protein interactions absent in nitro- or methoxy-substituted analogs, as seen in hierarchical clustering of bioactivity profiles () .
- Therapeutic Potential: Its balanced lipophilicity and rigidity suggest suitability for CNS targets, whereas polar analogs () may favor peripheral applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
